molecular formula C9H11NO B3037614 Chroman-5-amine CAS No. 50386-65-7

Chroman-5-amine

Cat. No. B3037614
CAS RN: 50386-65-7
M. Wt: 149.19 g/mol
InChI Key: GKJBMBKESIBFHQ-UHFFFAOYSA-N
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Description

Chroman-5-amine, also known as 3,4-dihydro-2H-chromen-5-amine, is a heterocyclic compound with the molecular formula C9H11NO . It is composed of a chromene ring and a hexahydroazepine ring linked by a nitrogen atom.


Synthesis Analysis

The synthesis of chromane derivatives, which are structurally similar to Chroman-5-amine, has been achieved using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . This method is highly enantio- and diastereoselective .


Molecular Structure Analysis

Chroman-5-amine contains a total of 23 bonds, including 12 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), and 1 ether (aromatic) .


Chemical Reactions Analysis

Chroman-5-amine, as part of the chromane derivatives, can undergo a domino Michael/hemiacetalization reaction followed by a PCC oxidation and dehydroxylation . This reaction is catalyzed by modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids .


Physical And Chemical Properties Analysis

Chroman-5-amine has a molecular weight of 149.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound is solid or liquid at normal temperatures .

Scientific Research Applications

1. Synthesis and Pharmacological Characterization

Chroman-5-amine derivatives, such as novel 6-fluorochroman derivatives, have been synthesized and evaluated as potential 5-HT1A receptor antagonists. These compounds, through structural modifications, have demonstrated significant antagonist activity, suggesting their potential in pharmacological applications (Yasunaga et al., 1998).

2. Chemical Reactions and Syntheses

3-(Polyhaloacyl)chromones and their hetero analogues have been synthesized through reactions with amines, leading to the formation of various chroman-4-one derivatives. This research highlights the versatility of chroman-5-amine in chemical synthesis (Sosnovskikh et al., 2006).

3. Building Blocks for Pharmaceutical Agents

Optically active 6-substituted 2-(aminomethyl)chromans have been developed from chroman 2-carboxylic acid precursors. These primary amines serve as important building blocks for creating chroman-derived pharmaceutical agents (Zhang et al., 2004).

4. Use in Biobased Polymers

Research on biobased amines, including chroman-5-amine, has shown their potential as key monomers in the synthesis of various biobased polymers. These polymers are increasingly relevant in sectors such as automotive, aerospace, and health (Froidevaux et al., 2016).

5. Antioxidant Properties

Chroman/catechol hybrids have been synthesized and evaluated for their activity against oxidative stress-induced cellular damage. These compounds have shown strong neuroprotective activity, indicating their potential in medicinal chemistry (Koufaki et al., 2006).

6. Organocatalytic Asymmetric Tandem Michael Addition

Chroman-5-amine derivatives have been used in asymmetric tandem Michael addition-hemiacetalization reactions, constructing benzopyran backbones with high enantioselectivity. This demonstrates the utility of chroman-5-amine in complex organic syntheses (Lu et al., 2010).

7. Efficient and General Asymmetric Syntheses

Research on the asymmetric syntheses of (R)-chroman-4-amine salts from substituted chroman-4-ones has been conducted, yielding products with high enantioselectivity. This opens avenues for the synthesis of chiral amines in pharmaceutical applications (Voight et al., 2010).

Future Directions

Due to the diverse pharmaceutical properties of chromane-based compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and contribute to drug designing and development .

properties

IUPAC Name

3,4-dihydro-2H-chromen-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5H,2-3,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJBMBKESIBFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2OC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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